molecular formula C7H4FN3O2 B13005060 2-Amino-5-fluoro-4-nitrobenzonitrile CAS No. 885269-10-3

2-Amino-5-fluoro-4-nitrobenzonitrile

Cat. No.: B13005060
CAS No.: 885269-10-3
M. Wt: 181.12 g/mol
InChI Key: SRIZEVLXZAEBGN-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-4-nitrobenzonitrile: is an organic compound with the molecular formula C7H4FN3O2 It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-4-nitrobenzonitrile typically involves the nitration of 2-fluorobenzonitrile, followed by the introduction of an amino group. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with a catalyst, stannous chloride in hydrochloric acid.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Amino-5-fluoro-4-nitrobenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-4-nitrobenzonitrile and its derivatives depends on their specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino, fluoro, and nitro groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-fluoro-4-nitrobenzonitrile is unique due to the combination of amino, fluoro, and nitro groups on the benzene ring.

Properties

CAS No.

885269-10-3

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

2-amino-5-fluoro-4-nitrobenzonitrile

InChI

InChI=1S/C7H4FN3O2/c8-5-1-4(3-9)6(10)2-7(5)11(12)13/h1-2H,10H2

InChI Key

SRIZEVLXZAEBGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C#N

Origin of Product

United States

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